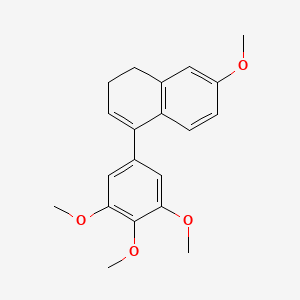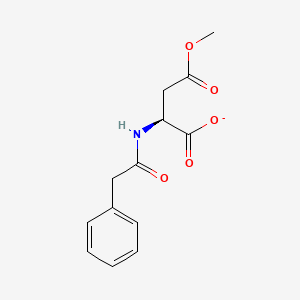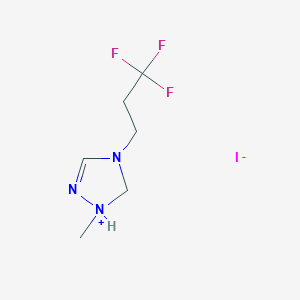
1-Methyl-4-(3,3,3-trifluoropropyl)-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-(3,3,3-trifluoropropyl)-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide is a chemical compound that belongs to the class of triazolium salts. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and catalysis. The presence of the trifluoropropyl group imparts unique properties to the compound, making it a subject of interest for researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-(3,3,3-trifluoropropyl)-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide typically involves the reaction of 1-methyl-1H-1,2,4-triazole with 3,3,3-trifluoropropyl iodide under suitable conditions. The reaction is usually carried out in an aprotic solvent such as acetonitrile or dimethylformamide, with the presence of a base like potassium carbonate to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors can help in maintaining consistent reaction conditions, thereby optimizing the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-4-(3,3,3-trifluoropropyl)-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles such as chloride, bromide, or other anions.
Oxidation and Reduction: The compound can participate in redox reactions, where the triazolium ring can be reduced or oxidized under specific conditions.
Addition Reactions: The trifluoropropyl group can undergo addition reactions with various electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium chloride, sodium bromide, and other nucleophiles. The reaction is typically carried out in polar aprotic solvents.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Addition Reactions: Electrophiles like alkyl halides or acyl halides can be used in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium chloride would yield 1-Methyl-4-(3,3,3-trifluoropropyl)-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride.
Aplicaciones Científicas De Investigación
1-Methyl-4-(3,3,3-trifluoropropyl)-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds.
Materials Science: The compound is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Catalysis: It serves as a catalyst or catalyst precursor in various organic reactions, including cross-coupling reactions and polymerization processes.
Mecanismo De Acción
The mechanism of action of 1-Methyl-4-(3,3,3-trifluoropropyl)-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide involves its interaction with specific molecular targets. The trifluoropropyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or enzymes. The triazolium ring can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-4-(3,3,3-trifluoropropyl)benzene: This compound shares the trifluoropropyl group but has a benzene ring instead of a triazolium ring.
1-Methyl-4-(3,3,3-trifluoropropyl)-1H-1,2,4-triazole: This compound lacks the iodide ion and is not in the triazolium form.
Uniqueness
1-Methyl-4-(3,3,3-trifluoropropyl)-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide is unique due to the presence of both the trifluoropropyl group and the triazolium ring. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
490024-65-2 |
|---|---|
Fórmula molecular |
C6H11F3IN3 |
Peso molecular |
309.07 g/mol |
Nombre IUPAC |
1-methyl-4-(3,3,3-trifluoropropyl)-1,5-dihydro-1,2,4-triazol-1-ium;iodide |
InChI |
InChI=1S/C6H10F3N3.HI/c1-11-5-12(4-10-11)3-2-6(7,8)9;/h4H,2-3,5H2,1H3;1H |
Clave InChI |
NQASTMLPOYMAOQ-UHFFFAOYSA-N |
SMILES canónico |
C[NH+]1CN(C=N1)CCC(F)(F)F.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


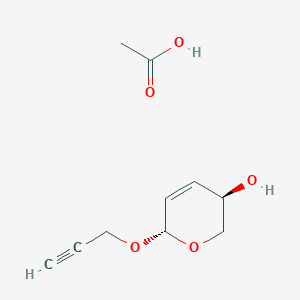
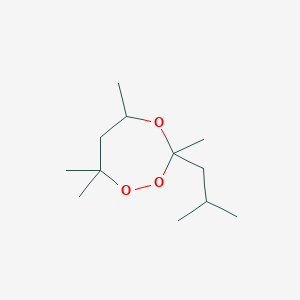
![Hexanoyl chloride, 6-[(1-oxononyl)amino]-](/img/structure/B14255685.png)
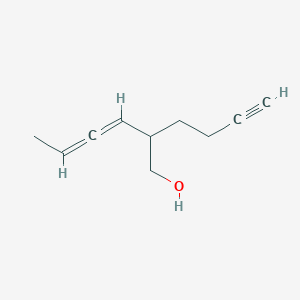
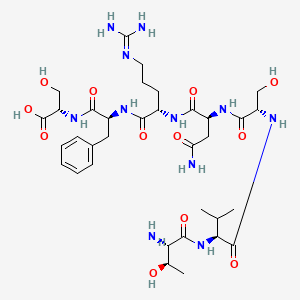
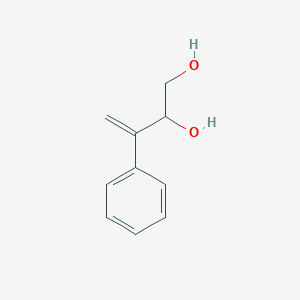
![N-[4-[4-(3-Chlorophenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]pivalamide](/img/structure/B14255717.png)
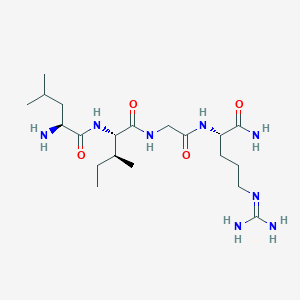
![Bicyclo[2.2.1]hept-5-ene-2-carbonylchloride, (1S,2R,4S)-](/img/structure/B14255729.png)
![1,1'-[[1,1'-Biphenyl]-4,4'-diylbis(methylene)]di(naphthalen-2-ol)](/img/structure/B14255740.png)
![Methanone, phenyl[2-(phenylethynyl)phenyl]-](/img/structure/B14255752.png)
![4-{[(E)-(4-nitrophenyl)methylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14255758.png)
